

The Crystal Structure of 2-Aminobenzothiazole Carboxylates: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-aminobenzothiazole carboxylates, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and visualizes relevant biological pathways and experimental workflows.

Introduction

2-Aminobenzothiazole and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and antidiabetic activities. The carboxylate functional group, in particular, can significantly influence the physicochemical properties and biological interactions of these molecules. Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for rational drug design, enabling the optimization of ligand-receptor interactions and the development of more potent and selective therapeutic agents. This guide focuses on the crystal structures of two key derivatives: Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate and Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate.

Synthesis and Crystallization

The synthesis of 2-aminobenzothiazole carboxylates typically begins with the corresponding aminobenzoic acid ester. A common route involves the reaction of an aminobenzoate with a thiocyanate salt in the presence of a halogen, leading to the cyclization and formation of the 2-aminobenzothiazole ring system.

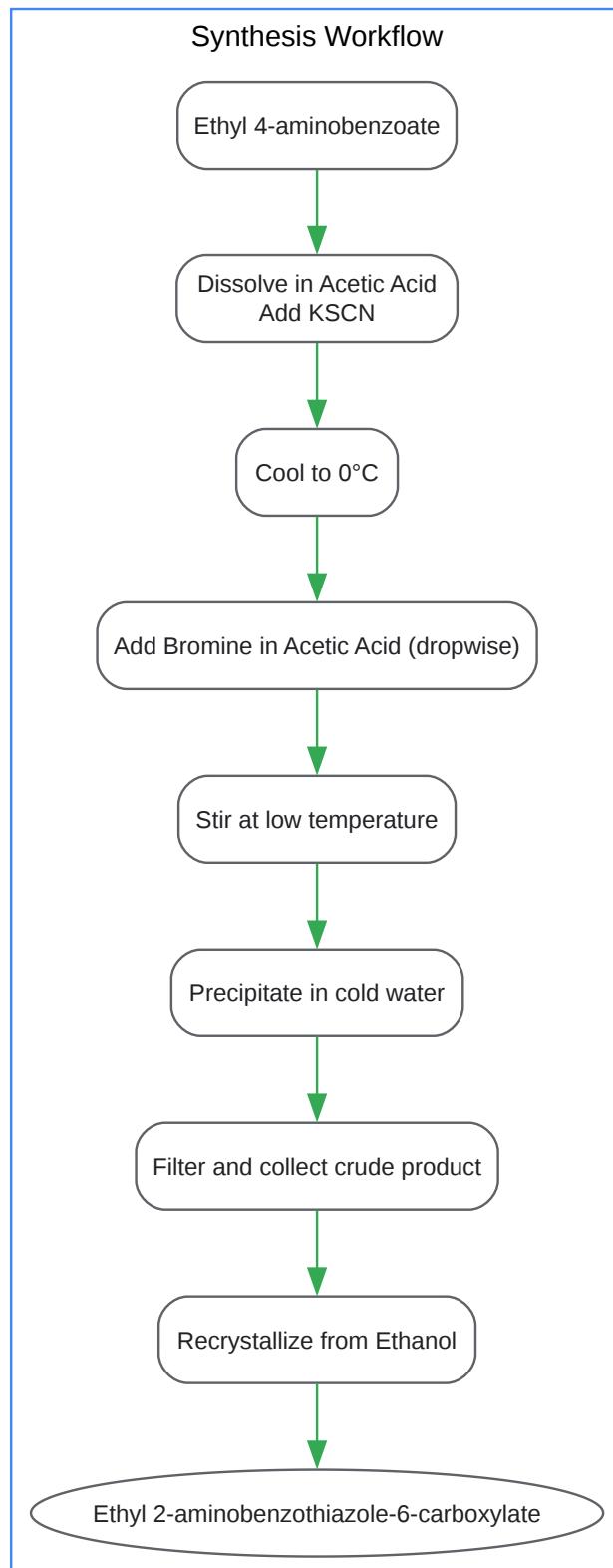
General Synthesis of Ethyl 2-Aminobenzothiazole-6-carboxylate

A widely used method for the synthesis of the 2-aminobenzothiazole core is the Hugershoff reaction. The synthesis of ethyl 2-aminobenzothiazole-6-carboxylate starts from ethyl 4-aminobenzoate.

Experimental Protocol: Synthesis of Ethyl 2-Aminobenzothiazole-6-carboxylate[1]

- Reaction Setup: A solution of ethyl p-aminobenzoate (0.085 mol) is prepared in 95% acetic acid (50 ml). To this, potassium thiocyanate is added.
- Reaction Condition: The mixture is cooled to 0°C in an ice bath.
- Addition of Bromine: A solution of bromine (7.5 ml) in acetic acid (30 ml) is added dropwise to the cooled reaction mixture with constant stirring, maintaining the temperature below 10°C.
- Reaction Progression: After the addition is complete, the reaction is stirred for an additional period at low temperature.
- Work-up: The reaction mixture is then poured into cold water, and the resulting precipitate is collected by filtration.
- Purification: The crude product is washed with water and then recrystallized from a suitable solvent, such as ethanol, to yield pure ethyl 2-aminobenzothiazole-6-carboxylate.

The following diagram illustrates the general synthetic workflow:



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Synthesis of Ethyl 2-aminobenzothiazole-6-carboxylate.

Crystal Structure Analysis

The determination of the crystal structure of 2-aminobenzothiazole carboxylates is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Single crystals of suitable size and quality are grown from a solution of the purified compound. This is typically achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion. Common solvents include ethanol, ethyl acetate, and dichloromethane.
- **Data Collection:** A selected single crystal is mounted on a goniometer head of a diffractometer. The crystal is maintained at a constant temperature (e.g., 293 K) and irradiated with a monochromatic X-ray beam (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$). A series of diffraction images are collected as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

Crystallographic Data Summary

The following tables summarize the crystallographic data for two representative 2-aminobenzothiazole carboxylate derivatives.

Table 1: Crystal Data and Structure Refinement for Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate

Parameter	Value
Empirical formula	C ₁₅ H ₁₈ N ₂ O ₄ S
Formula weight	322.37
Temperature	293 K
Wavelength	0.71073 Å
Crystal system	Triclinic
Space group	P-1
Unit cell dimensions	
a	6.3026 (13) Å
b	10.791 (2) Å
c	11.909 (2) Å
α	80.58 (3)°
β	86.61 (3)°
γ	81.57 (3)°
Volume	789.9 (3) Å ³
Z	2
Density (calculated)	1.355 Mg/m ³
Absorption coefficient	0.22 mm ⁻¹
F(000)	340

Table 2: Crystal Data and Structure Refinement for Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate[2]

Parameter	Value
Empirical formula	<chem>C13H15N3O3S·0.25H2O</chem>
Formula weight	313.85
Temperature	Not reported
Wavelength	Not reported
Crystal system	Triclinic
Space group	P-1
Unit cell dimensions	
a	11.2335 (8) Å
b	13.9103 (10) Å
c	19.3444 (14) Å
α	90.628 (6)°
β	94.622 (6)°
γ	111.365 (6)°
Volume	2792.1 (4) Å ³
Z	8
Density (calculated)	Not reported
Absorption coefficient	Not reported
F(000)	Not reported

Key Structural Features

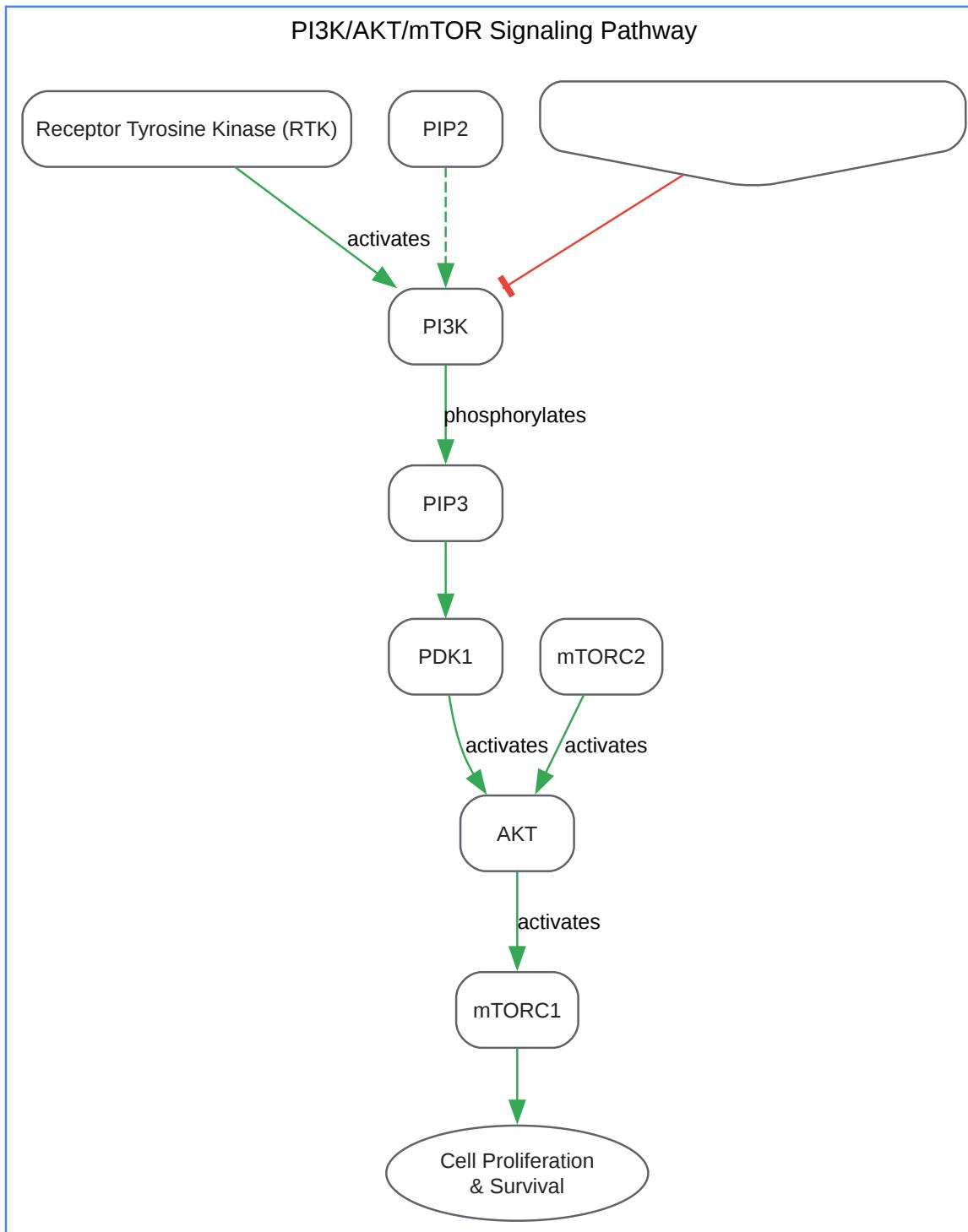
In the crystal structure of Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate, molecules form inversion dimers through intermolecular N—H···N hydrogen bonds. These dimers are further stabilized by weak C—H···O contacts. The crystal packing is characterized by π — π stacking interactions between the thiazole rings and between the thiazole and benzene rings of adjacent dimers.

For Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate, the asymmetric unit contains four independent organic molecules and one water molecule. The extended structure is a complex three-dimensional network stabilized by O—H···O, N—H···O, and N—H···N hydrogen bonds, as well as C—S···O chalcogen contacts.[2]

Biological Significance and Signaling Pathways

2-Aminobenzothiazole derivatives have been identified as potent inhibitors of various protein kinases, making them attractive candidates for cancer therapy. One of the key signaling pathways implicated in cancer cell proliferation, survival, and metabolism is the PI3K/AKT/mTOR pathway. Several 2-aminobenzothiazole derivatives have shown inhibitory activity against components of this pathway.

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the potential point of intervention for 2-aminobenzothiazole carboxylate derivatives.



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Inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 2-aminobenzothiazole carboxylates. The presented data highlights the importance of single-crystal X-ray diffraction in elucidating the detailed molecular geometry and intermolecular interactions that govern the solid-state properties of these compounds. The detailed synthetic and analytical protocols serve as a valuable resource for researchers in the field. Furthermore, the visualization of the PI3K/AKT/mTOR signaling pathway underscores the therapeutic potential of this class of molecules and provides a basis for the future design of novel and more effective anticancer agents.

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